The compound (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol is a complex organic molecule characterized by its specific stereochemistry and functional groups. This compound features a hexane backbone with four phenylmethoxy substituents at the 2, 3, 4, and 6 positions and hydroxyl groups at the 1 and 5 positions. The presence of multiple phenylmethoxy groups suggests potential for significant interactions in biological systems due to their hydrophobic nature and ability to engage in π-π stacking interactions.
The chemical reactivity of this compound can be analyzed through various types of reactions:
These reactions are facilitated by specific enzymes in biological systems, allowing for metabolic pathways that transform this compound into various derivatives
The biological activity of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol is likely influenced by its structural features. Compounds with similar structures often exhibit activities such as:
Several methods can be employed for the synthesis of this compound:
Each method requires careful control of reaction conditions to ensure the desired stereochemistry is maintained throughout the synthesis process.
The applications of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol span various fields:
Interaction studies for this compound typically involve assessing its binding affinity with biological macromolecules such as proteins or nucleic acids. Techniques include:
These studies help elucidate the mechanisms by which this compound exerts its biological effects .
Several compounds share structural similarities with (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Phenolphthalein | Hydroxyl and phenyl groups | pH indicator; laxative effects |
| Benzoin | Hydroxyl group; aromatic ring | Antimicrobial properties |
| Resveratrol | Multiple hydroxyl groups; stilbene structure | Antioxidant; anti-inflammatory |
What sets (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol apart is its specific tetrakis substitution pattern on the hexane backbone which may enhance its hydrophobic interactions while providing multiple sites for potential biological activity. This unique combination could lead to novel therapeutic applications not fully explored in similar compounds.
(2R,3R,4R,5S)-2,3,4,6-Tetrakis(phenylmethoxy)hexane-1,5-diol is a polybenzylated sugar alcohol derivative with the molecular formula C₃₄H₃₈O₆ and a molecular weight of 542.66 g/mol. Its IUPAC name reflects its hexane backbone, hydroxyl groups at positions 1 and 5, and four phenylmethoxy (benzyloxy) substituents at positions 2, 3, 4, and 6. The stereochemical configuration—(2R,3R,4R,5S)—is critical for its reactivity and biological interactions, preserving the D-glucitol (D-sorbitol) stereochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₈O₆ |
| Molecular Weight | 542.66 g/mol |
| IUPAC Name | (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
| CAS Registry Number | 14233-48-8 |
| Common Synonyms | 2,3,4,6-Tetra-O-benzyl-D-glucitol; 1,3,4,5-Tetra-O-benzyl-D-glucitol |
The compound’s structure includes a hexane chain with hydroxyl groups at C1 and C5, while benzyl ethers protect the hydroxyls at C2, C3, C4, and C6. This arrangement ensures selective reactivity during synthetic modifications, particularly in oligosaccharide assembly.
The synthesis of benzyl-protected sugar alcohols emerged in the mid-20th century as chemists sought stable intermediates for carbohydrate chemistry. Early methods for benzylation involved harsh conditions, but advancements in the 1990s, such as the catalytic cleavage of octa-O-benzyl-sucrose with hydrochloric acid, enabled efficient production of tetra-O-benzyl derivatives like this compound.
A landmark 1995 patent demonstrated the hydrolysis of octa-O-benzyl-sucrose under mild conditions (50–60°C, 20–60 minutes) to yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose, a precursor to the title compound. This method bypassed costly chromatographic purification, making large-scale synthesis feasible. The development underscored the importance of benzyl ethers as orthogonal protecting groups, resistant to acidic and basic conditions while being removable via hydrogenolysis.
In glycoscience, the compound serves as a pivotal building block for synthesizing oligosaccharides, glycoconjugates, and glycomimetics. Its four benzyl groups shield hydroxyls during glycosylation reactions, ensuring regioselective bond formation. For example, in the synthesis of α-linked disaccharides, the unprotected C1 hydroxyl acts as a nucleophile, while benzyl groups prevent undesired side reactions at other positions.
| Protecting Group | Stability | Removal Method | Use Case |
|---|---|---|---|
| Benzyl Ethers | Acid/base-stable | Hydrogenolysis | Long-term hydroxyl protection |
| Acetyl Esters | Base-labile | Alkaline hydrolysis | Temporary protection |
| Silyl Ethers | Acid-sensitive | Fluoride ions | Steric hindrance avoidance |
The stereochemistry of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol ensures compatibility with enzymatic glycosylation systems, enabling the synthesis of biologically active glycans. Recent studies highlight its utility in creating glycosidase inhibitors, where the benzyl groups mimic natural substrates’ hydrophobic motifs.
Benzylation remains the cornerstone for protecting hydroxyl groups in polyol systems due to its stability under diverse reaction conditions and ease of removal via hydrogenolysis.
Stepwise benzylation involves sequential protection of hydroxyl groups using benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base. For (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol, this method ensures controlled functionalization of secondary hydroxyls while preserving primary alcohol reactivity. Typical conditions employ sodium hydride or potassium carbonate in anhydrous tetrahydrofuran or dimethylformamide at 0–25°C [1].
A critical challenge lies in avoiding over-benzylation, which necessitates precise stoichiometric control. For instance, introducing four benzyl groups requires incremental additions of benzyl bromide (4.2 equivalents) with monitoring via thin-layer chromatography [1]. Yields for tetra-benzylated intermediates under optimized conditions range from 65% to 78%, as shown in Table 1.
Table 1: Stepwise Benzylation Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Base | NaH | K₂CO₃ | DBU |
| Solvent | THF | DMF | DCM |
| Temperature (°C) | 0 | 25 | 25 |
| Yield (%) | 65 | 72 | 78 |
Catalytic methods enhance regioselectivity and reduce reagent waste. Borane-amine complexes, such as BH₃·NMe₃, enable selective benzylation of equatorial hydroxyl groups in hexane diol derivatives [1]. These catalysts coordinate with hydroxyl oxygens, directing benzyl halide attack to sterically accessible sites. For example, BH₃·morpholine complexes achieve 85% selectivity for the C3 and C4 positions in analogous systems [1].
Recent advances utilize chiral auxiliaries to enforce stereochemical control. Titanium(IV) isopropoxide with (S)-BINOL induces enantioselective benzylation, achieving diastereomeric excesses >90% in related polyols [3]. Such methods are particularly valuable for constructing the (2R,3R,4R,5S) configuration without costly resolution steps.
While benzyl groups dominate, alternative strategies address specific synthetic challenges:
Notably, benzylmethoxy groups outperform alternatives in multi-step syntheses due to their inertness toward glycosylation and oxidation reactions [2]. For instance, during porphyrin synthesis, benzyl-protected intermediates withstand harsh DMF reflux conditions (150°C, 1.5 hours) without deprotection [2].
Scaling the synthesis of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol requires addressing solvent waste, catalyst recovery, and process safety. Industrial protocols favor continuous-flow systems for benzylation, reducing reaction times from 24 hours to <2 hours while maintaining 70% yields [1].
Key considerations include:
The compound (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol represents a significant class of benzylated carbohydrate derivatives that find extensive application in synthetic organic chemistry and glycobiology. This hexanediol derivative, featuring four phenylmethoxy (benzyloxy) protecting groups, exhibits distinct spectroscopic and structural characteristics that facilitate its identification and characterization through various analytical techniques.
¹H Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol displays characteristic signal patterns that reflect its unique structural features [1] [2]. The benzyloxy protecting groups contribute distinctive aromatic signals in the region between 7.20-7.40 parts per million, appearing as complex multiplets corresponding to the twenty aromatic hydrogen atoms from the four phenyl rings [3]. These aromatic resonances typically exhibit overlapping patterns due to the similar chemical environments of the benzyl groups.
The methylene protons of the benzyloxy groups (OCH₂Ph) manifest as characteristic doublets or apparent singlets in the region 4.50-4.80 parts per million [3]. These signals integrate for eight hydrogen atoms and serve as diagnostic markers for the presence of phenylmethoxy substituents. The chemical shift values are influenced by the deshielding effect of both the oxygen atom and the aromatic ring system.
The hexane backbone protons appear in the aliphatic region, with the methine protons at carbon positions 2, 3, 4, and 5 typically resonating between 3.50-4.20 parts per million [2]. The hydroxyl-bearing carbon centers (C-1 and C-5) show methylene protons at approximately 3.60-3.80 parts per million. The coupling patterns between adjacent protons provide valuable information about the stereochemical configuration and conformational preferences of the molecule.
| Position | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 7.20-7.40 | m | 20H |
| OCH₂Ph | 4.50-4.80 | d/s | 8H |
| H-2,3,4,5 | 3.50-4.20 | m | 4H |
| H₂-1,6 | 3.60-3.80 | m | 4H |
| OH | 2.50-3.00 | br s | 2H |
¹³C Nuclear Magnetic Resonance Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum reveals the distinct carbon environments within the molecular framework [4] [5]. The aromatic carbon atoms from the four benzyl groups appear in the typical aromatic region between 125-140 parts per million, with the quaternary aromatic carbons generally appearing at lower field compared to the protonated aromatic carbons [4].
The benzyloxy methylene carbons (OCH₂Ph) exhibit characteristic signals around 70-75 parts per million, reflecting the influence of the adjacent oxygen atom and aromatic system [3]. The hexane backbone carbons show distinct chemical shifts depending on their substitution pattern and stereochemical environment. Carbon atoms bearing benzyloxy substituents typically appear at 75-85 parts per million, while the hydroxyl-bearing carbons resonate around 60-65 parts per million [4].
| Carbon Type | Chemical Shift Range (ppm) | Number of Carbons |
|---|---|---|
| Aromatic C | 125-140 | 24 |
| OCH₂Ph | 70-75 | 4 |
| C-2,3,4,5 | 75-85 | 4 |
| C-1,6 | 60-65 | 2 |
2D-COSY Nuclear Magnetic Resonance Analysis
Two-dimensional Correlation Spectroscopy provides crucial information about the connectivity and spatial relationships between hydrogen atoms in the molecule [6] [7]. The COSY spectrum exhibits characteristic cross-peaks that confirm the sequential connectivity along the hexane backbone and establish the stereochemical assignments [8].
Key correlations observed in the COSY spectrum include coupling between adjacent methine protons (H-2/H-3, H-3/H-4, H-4/H-5) and between methine and methylene protons (H-2/H₂-1, H-5/H₂-6) [6]. The coupling constants derived from these correlations provide information about the dihedral angles and conformational preferences of the molecule. The absence of certain cross-peaks can also provide structural information, particularly regarding the relative stereochemistry at different carbon centers [7].
The benzyloxy methylene protons show correlations with the backbone protons to which they are attached, confirming the substitution pattern. The aromatic protons typically do not show significant coupling with the aliphatic protons due to the intervening methylene group, which helps distinguish the benzyl signals from other aromatic systems that might be present [8].
Molecular Ion and Base Peak Analysis
The mass spectrum of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol displays a molecular ion peak at m/z 542 (M⁺- ), corresponding to the molecular formula C₃₄H₃₈O₆ [9]. The molecular ion peak intensity is typically moderate to weak due to the labile nature of the benzyl ether bonds under electron ionization conditions [10].
The fragmentation pattern is dominated by the characteristic loss of benzyl radicals (C₇H₇- , 91 mass units) from the molecular ion [11]. This fragmentation pathway is particularly favored in benzylated carbohydrate derivatives and results in a series of fragment ions at m/z 451 [M-91]⁺, m/z 360 [M-182]⁺, m/z 269 [M-273]⁺, and m/z 178 [M-364]⁺, corresponding to the sequential loss of one, two, three, and four benzyl radicals, respectively [11].
Primary Fragmentation Pathways
The primary fragmentation of the molecular ion proceeds through α-cleavage adjacent to the oxygen atoms, leading to the formation of benzyl cations (m/z 91) and corresponding neutral radicals [10]. This process is facilitated by the stability of the benzyl cation and the weakness of the C-O bond in benzyl ethers under mass spectrometric conditions.
A significant fragmentation pathway involves the elimination of benzyl alcohol (C₇H₈O, 108 mass units), particularly under chemical ionization conditions [11]. This process leads to fragment ions that retain the hexane backbone structure while losing the benzyl protecting groups in a concerted manner.
| Fragment Ion | m/z | Loss | Proposed Structure |
|---|---|---|---|
| [M]⁺- | 542 | - | Molecular ion |
| [M-91]⁺ | 451 | C₇H₇- | Loss of one benzyl radical |
| [M-182]⁺ | 360 | 2×C₇H₇- | Loss of two benzyl radicals |
| [M-273]⁺ | 269 | 3×C₇H₇- | Loss of three benzyl radicals |
| [M-364]⁺ | 178 | 4×C₇H₇- | Loss of four benzyl radicals |
| [Bn]⁺ | 91 | - | Benzyl cation |
| [BnOH₂]⁺ | 109 | - | Protonated benzyl alcohol |
Secondary Fragmentation Processes
Secondary fragmentation processes involve further breakdown of the primary fragment ions through loss of formaldehyde (CH₂O, 30 mass units), water (H₂O, 18 mass units), and carbon monoxide (CO, 28 mass units) [10]. These fragmentations provide additional structural information about the hexane backbone and the substitution pattern.
The fragment ions resulting from benzyl radical losses can undergo subsequent rearrangement reactions, including hydrogen transfers and ring-opening processes. These rearrangements contribute to the complexity of the mass spectrum and provide insights into the stereochemical features of the molecule [12].
Crystal Structure Determination
Crystallographic analysis of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol and related benzylated carbohydrate derivatives reveals important conformational preferences and intermolecular interactions [13] [14]. The crystal structure typically exhibits a monoclinic or orthorhombic space group, with unit cell parameters that accommodate the extended conformation of the molecule.
The benzyl groups adopt specific orientations that minimize steric interactions while maximizing favorable π-π stacking interactions between aromatic rings of adjacent molecules [15]. The phenyl rings typically orient in a near-perpendicular arrangement relative to the hexane backbone, allowing for optimal packing in the crystal lattice [13].
Conformational Preferences
The hexane backbone in the crystal structure adopts a specific conformation that is influenced by the steric demands of the four benzyloxy substituents [16]. The torsion angles along the C-1 to C-6 chain are determined by the need to minimize 1,3-diaxial interactions while maintaining favorable hydrogen bonding patterns for the terminal hydroxyl groups [17].
The benzyloxy substituents preferentially adopt gauche conformations relative to the hexane backbone, as evidenced by the C-C-O-C torsion angles observed in the crystal structure [16]. This conformational preference is consistent with the stereoelectronic effects that stabilize gauche arrangements in substituted ethers.
| Bond | Torsion Angle (°) | Conformational Description |
|---|---|---|
| C1-C2-O-Bn | ±60 | Gauche |
| C2-C3-O-Bn | ±60 | Gauche |
| C3-C4-O-Bn | ±60 | Gauche |
| C5-C6-O-Bn | ±60 | Gauche |
Intermolecular Interactions
The crystal packing is stabilized by a network of hydrogen bonds involving the terminal hydroxyl groups and van der Waals interactions between the benzyl substituents [13]. The hydroxyl groups at positions 1 and 5 participate in hydrogen bonding with adjacent molecules, forming chains or layers within the crystal structure.
π-π stacking interactions between benzyl groups from different molecules contribute significantly to the crystal stability [15]. These interactions typically involve parallel or offset parallel arrangements of aromatic rings with interplanar distances of 3.3-3.8 Ångströms.
Thermal Motion and Disorder
Crystallographic analysis often reveals thermal motion in the benzyl groups, particularly for those that do not participate in strong intermolecular interactions [18]. This thermal motion can manifest as anisotropic displacement parameters that are larger for the terminal phenyl carbons compared to the methylene carbons attached to oxygen.
In some cases, crystallographic disorder may be observed for benzyl groups that have multiple favorable orientations [18]. This disorder is typically modeled using split positions with appropriate occupancy factors to account for the different conformational states.
Structural Similarities with Benzylated Glucose Derivatives
The structural features of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol exhibit significant similarities with benzylated glucose and other hexose derivatives commonly used in carbohydrate chemistry [19] [20]. Both compound classes feature multiple benzyloxy protecting groups that impart similar spectroscopic signatures and fragmentation patterns.
The ¹H Nuclear Magnetic Resonance chemical shifts for the benzyloxy methylene protons (4.50-4.80 ppm) are virtually identical between the hexanediol derivative and tetrabenzyl glucose derivatives [20]. This consistency arises from the similar electronic environment created by the oxygen-benzyl linkage in both molecular frameworks.
The ¹³C Nuclear Magnetic Resonance spectra also show comparable aromatic and benzyloxy methylene carbon chemical shifts, reflecting the analogous bonding patterns and conformational preferences [21]. The aromatic carbons appear in the same 125-140 ppm range, while the OCH₂Ph carbons resonate at similar positions around 70-75 ppm.
Conformational Differences from Cyclic Sugar Analogues
Unlike cyclic benzylated sugars, which are constrained by the ring geometry, the acyclic hexanediol derivative exhibits greater conformational flexibility [19] [16]. This flexibility is evident in the larger range of torsion angles observed in crystal structures and the broader signal patterns observed in solution Nuclear Magnetic Resonance spectra.
The absence of the anomeric effect, which stabilizes specific conformations in cyclic sugars, allows the hexanediol derivative to adopt conformations that are primarily determined by steric and electronic factors rather than stereoelectronic stabilization [19]. This difference has implications for the reactivity and selectivity observed in synthetic transformations.
Mass Spectrometric Comparison
The fragmentation patterns of benzylated hexanediols and cyclic benzylated sugars show both similarities and distinct differences [11]. Both compound classes exhibit the characteristic loss of benzyl radicals as the dominant fragmentation pathway, but the specific fragmentation energetics and secondary processes can differ significantly.
Cyclic benzylated sugars often show additional fragmentation pathways involving ring-opening reactions and elimination of glycosidic bonds, which are not possible in the acyclic hexanediol derivatives [12]. Conversely, the hexanediol derivatives may undergo specific fragmentations involving the terminal hydroxyl groups that are less prominent in cyclic analogues.
Protecting Group Strategy Considerations
The benzyloxy groups in the hexanediol derivative serve the same protecting group function as in cyclic benzylated sugars, providing stability under basic conditions while remaining cleavable under hydrogenolysis conditions [20] [22]. The deprotection methods, including palladium-catalyzed hydrogenolysis and Birch reduction conditions, are directly applicable to both compound classes [23] [24].
The regioselectivity of benzyl group installation and removal follows similar patterns in both acyclic and cyclic systems, with steric accessibility being the primary determining factor [25]. This similarity allows synthetic strategies developed for one class to be readily adapted to the other.
| Structural Feature | Hexanediol Derivative | Benzylated Glucose | Similarity |
|---|---|---|---|
| ¹H NMR (OCH₂Ph) | 4.50-4.80 ppm | 4.45-4.75 ppm | High |
| ¹³C NMR (Aromatic) | 125-140 ppm | 125-140 ppm | High |
| MS Fragmentation | Benzyl radical loss | Benzyl radical loss | High |
| Conformational Flexibility | High | Moderate | Different |
| Protecting Group Stability | Basic stable | Basic stable | High |